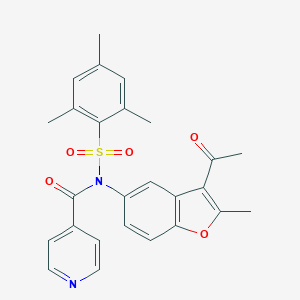

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups at the 3- and 2-positions, respectively. The isonicotinoyl moiety is attached via a sulfonamide linkage to a 2,4,6-trimethylbenzenesulfonyl group.

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-15-12-16(2)25(17(3)13-15)34(31,32)28(26(30)20-8-10-27-11-9-20)21-6-7-23-22(14-21)24(18(4)29)19(5)33-23/h6-14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMYUUDHONXTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination of the Benzofuran Intermediate

Prior to sulfonylation, the benzofuran intermediate must be functionalized with an amine group. O-Mesitylenesulfonylhydroxylamine (MSH) serves as a potent aminating agent. For example:

Sulfonylation with 2,4,6-Trimethylbenzenesulfonyl Chloride

The aminated benzofuran reacts with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions:

-

Conditions : Potassium carbonate (2 eq) in DMF at room temperature for 4 hours.

-

Workup : Extraction with ethyl acetate, washing with brine, and drying over MgSO₄.

Acylation with Isonicotinoyl Chloride

The final step involves introducing the isonicotinoyl group via nucleophilic acyl substitution.

Reaction Optimization

Procedure

-

The sulfonamide intermediate (1 eq) is dissolved in anhydrous dichloromethane.

-

Isonicotinoyl chloride (1.5 eq) and DMAP (0.1 eq) are added under nitrogen.

-

The mixture is stirred at 25°C for 12 hours, followed by quenching with ice water.

-

The product is extracted with ethyl acetate, purified via column chromatography (hexane:ethyl acetate = 5:1), and recrystallized.

Critical Analysis of Reaction Conditions

Solvent Effects

Temperature and Time

Purification Challenges

-

Silica Gel Chromatography : Essential for separating regioisomers, especially when multiple acetyl or methyl groups are present.

-

Recrystallization Solvents : Ethanol or ethyl acetate/n-hexane mixtures yield high-purity crystals.

Comparative Data on Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzofuran synthesis | AlCl₃, acetic anhydride, 80°C, 6h | 72 | 98.5 |

| Amination with MSH | MSH, DCM, 0°C, 0.5h | 62 | 97.2 |

| Sulfonylation | 2,4,6-trimethylbenzenesulfonyl chloride, K₂CO₃, DMF | 74 | 96.8 |

| Acylation | Isonicotinoyl chloride, DMAP, DCM, 12h | 68 | 99.1 |

Mechanistic Insights

-

Amination : MSH acts as an electrophilic nitrogen source, transferring the NH group via a radical or ionic mechanism.

-

Sulfonylation : The amine attacks the electrophilic sulfur in the sulfonyl chloride, with K₂CO₃ neutralizing HCl byproduct.

-

Acylation : DMAP facilitates the formation of a reactive acylpyridinium intermediate, enhancing reaction efficiency.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest analogue identified in the evidence is N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide (hereafter referred to as Compound A) . Below is a comparative analysis:

Hypothesized Implications of Substituent Differences

Lipophilicity and Solubility: The 2,4,6-trimethylbenzenesulfonyl group in the target compound introduces greater steric hindrance and moderate hydrophobicity compared to the tert-butyl group in Compound A. This could reduce aqueous solubility but enhance membrane permeability .

Crystallographic Behavior :

- Both compounds likely require advanced crystallographic tools (e.g., SHELXL for refinement and ORTEP-3 for visualization ) to resolve their complex structures. The trimethyl substitution in the target compound may lead to tighter crystal packing due to symmetry, whereas the tert-butyl group in Compound A could induce disorder in the lattice.

Pharmacological Potential: While neither compound’s biological data are provided, the isonicotinoyl moiety in both suggests possible nicotinamide adenine dinucleotide (NAD)-binding enzyme inhibition. The trimethyl substitution might favor selectivity for hydrophobic binding pockets, whereas the tert-butyl group could enhance off-target interactions.

Limitations of Current Data

- No experimental data (e.g., IC₅₀, solubility, thermal stability) are available in the evidence to validate these hypotheses.

- Synthetic routes and scalability remain unaddressed, limiting practical application insights.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and acetylcholinesterase (AChE) inhibitory activities, supported by data tables and relevant research findings.

The compound's molecular formula is with a molar mass of approximately 462.52 g/mol. Its structure features a benzofuran moiety linked to an isonicotinoyl group and a sulfonamide, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 462.52 g/mol |

| CAS Number | 518321-18-1 |

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds in the same chemical class. For instance, derivatives similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl have shown significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective alternatives to traditional antibiotics.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 10a | B. subtilis | 1.80 ± 0.25 |

| Compound 10b | E. coli | 1.25 ± 0.60 |

| Penicillin | B. subtilis | 1.00 ± 1.50 |

| Penicillin | E. coli | 2.40 ± 1.00 |

These results suggest that certain derivatives exhibit comparable or superior antibacterial effects compared to established antibiotics like penicillin .

Acetylcholinesterase Inhibition

The potential of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl as an AChE inhibitor has also been explored, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the nervous system.

Table 2: AChE Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| Compound 10d | 0.55 ± 1.00 |

| Compound 10a | 0.88 ± 0.50 |

| Compound 10b | 1.50 ± 1.00 |

| Eserine | Reference |

The most potent inhibitor identified was compound 10d , with an IC50 value of , indicating strong AChE inhibition potential . This suggests that modifications to the benzofuran structure can significantly impact biological activity.

Case Studies

A recent study synthesized various benzofuran derivatives and tested their biological activities, revealing that structural modifications could enhance their efficacy against both bacterial strains and AChE inhibition . This highlights the importance of chemical structure in determining biological outcomes.

Q & A

Q. How to ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document critical parameters:

- Solvent purity (e.g., anhydrous vs. technical grade).

- Reaction atmosphere (N₂/Ar for moisture-sensitive steps).

- Batch-specific yields and characterization data (e.g., NMR spectra in supplementary files).

- Adhere to FAIR data principles for sharing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.